molecular formula C19H22N2OS2 B2834984 (2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421462-56-7

(2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2834984
CAS No.: 1421462-56-7
M. Wt: 358.52
InChI Key: USZBUPNROCAKFD-UHFFFAOYSA-N
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Description

(2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenyl, pyridinyl, and piperidinyl groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenyl Intermediate:

    Pyridinyl Thioether Formation: The next step involves the reaction of the phenyl intermediate with a pyridinyl thiol to form the pyridinyl thioether linkage.

    Piperidinyl Group Introduction: Finally, the piperidinyl group is introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridinyl or phenyl rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or pyridinyl rings.

Scientific Research Applications

Chemistry

In chemistry, (2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: It may inhibit key enzymes involved in metabolic pathways.

    Receptor Binding: The compound can bind to receptors, modulating their activity and downstream signaling pathways.

    Ion Channel Modulation: It may affect ion channel function, altering cellular ion homeostasis.

Comparison with Similar Compounds

Similar Compounds

    (2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone: This compound is unique due to its specific combination of functional groups.

    This compound: Similar compounds include those with variations in the phenyl, pyridinyl, or piperidinyl groups.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications across multiple scientific disciplines. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-methylsulfanylphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS2/c1-23-17-7-3-2-6-16(17)19(22)21-12-9-15(10-13-21)14-24-18-8-4-5-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZBUPNROCAKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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